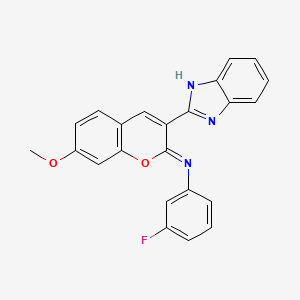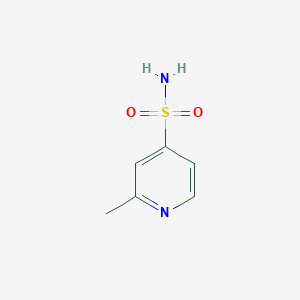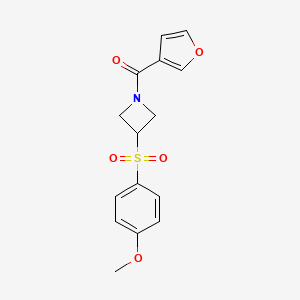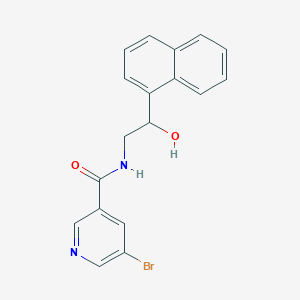
(2Z)-3-(1H-1,3-benzodiazol-2-yl)-N-(3-fluorophenyl)-7-methoxy-2H-chromen-2-imine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z)-3-(1H-1,3-benzodiazol-2-yl)-N-(3-fluorophenyl)-7-methoxy-2H-chromen-2-imine is a synthetic compound which belongs to the class of imines. It is a potential drug candidate that has been extensively studied for its therapeutic applications in various diseases. This compound has shown promising results in preclinical studies and has the potential to be developed as a novel drug for the treatment of various diseases.
作用機序
The exact mechanism of action of (2Z)-3-(1H-1,3-benzodiazol-2-yl)-N-(3-fluorophenyl)-7-methoxy-2H-chromen-2-imine is not fully understood. However, it is believed to exert its therapeutic effects by targeting various molecular pathways involved in the pathogenesis of diseases. For example, it has been shown to inhibit the activity of enzymes involved in the inflammatory response, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
(2Z)-3-(1H-1,3-benzodiazol-2-yl)-N-(3-fluorophenyl)-7-methoxy-2H-chromen-2-imine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been shown to reduce inflammation and oxidative stress in animal models of inflammation. Additionally, it has been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
The advantages of using (2Z)-3-(1H-1,3-benzodiazol-2-yl)-N-(3-fluorophenyl)-7-methoxy-2H-chromen-2-imine in lab experiments include its potent therapeutic effects, its relatively low toxicity, and its ability to target multiple molecular pathways involved in the pathogenesis of diseases. However, its limitations include its complex synthesis method, its limited solubility in aqueous solutions, and its potential for off-target effects.
将来の方向性
There are several future directions for the research on (2Z)-3-(1H-1,3-benzodiazol-2-yl)-N-(3-fluorophenyl)-7-methoxy-2H-chromen-2-imine. One direction is to further explore its potential as a neuroprotective agent for the treatment of neurodegenerative diseases. Another direction is to investigate its potential as a therapeutic agent for the treatment of autoimmune diseases. Additionally, further studies are needed to understand its mechanism of action and to optimize its pharmacokinetic properties for clinical use.
合成法
The synthesis of (2Z)-3-(1H-1,3-benzodiazol-2-yl)-N-(3-fluorophenyl)-7-methoxy-2H-chromen-2-imine involves a multistep process. The first step involves the synthesis of 3-(1H-1,3-benzodiazol-2-yl)-2H-chromen-2-one by the reaction of 2-aminobenzimidazole with 2-hydroxyacetophenone. The second step involves the reaction of 3-(1H-1,3-benzodiazol-2-yl)-2H-chromen-2-one with 3-fluoroaniline to obtain 3-(1H-1,3-benzodiazol-2-yl)-N-(3-fluorophenyl)-2H-chromen-2-imine. The final step involves the reaction of 3-(1H-1,3-benzodiazol-2-yl)-N-(3-fluorophenyl)-2H-chromen-2-imine with methoxyamine hydrochloride to obtain (2Z)-3-(1H-1,3-benzodiazol-2-yl)-N-(3-fluorophenyl)-7-methoxy-2H-chromen-2-imine.
科学的研究の応用
(2Z)-3-(1H-1,3-benzodiazol-2-yl)-N-(3-fluorophenyl)-7-methoxy-2H-chromen-2-imine has been extensively studied for its therapeutic applications in various diseases. It has shown promising results in preclinical studies for the treatment of cancer, Alzheimer's disease, and inflammation. This compound has also been studied for its potential as a neuroprotective agent.
特性
IUPAC Name |
3-(1H-benzimidazol-2-yl)-N-(3-fluorophenyl)-7-methoxychromen-2-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FN3O2/c1-28-17-10-9-14-11-18(22-26-19-7-2-3-8-20(19)27-22)23(29-21(14)13-17)25-16-6-4-5-15(24)12-16/h2-13H,1H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFPTMQKJZQZEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=NC3=CC(=CC=C3)F)O2)C4=NC5=CC=CC=C5N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-3-(1H-1,3-benzodiazol-2-yl)-N-(3-fluorophenyl)-7-methoxy-2H-chromen-2-imine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2-fluorophenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2816394.png)
![N-[[2-(1,1-Dioxo-1,2-thiazolidin-2-yl)cyclopentyl]methyl]but-2-ynamide](/img/structure/B2816395.png)
![2-amino-6,7-dimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2816396.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-tosylacetamide hydrochloride](/img/structure/B2816399.png)


![[2-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2816404.png)
![3-(4-methoxyphenyl)-2-methyl-9-(pyridin-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2816405.png)
![(3Z)-1-(4-fluorobenzyl)-3-{[(3,4,5-trimethoxyphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2816411.png)
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2816413.png)

![{3-Methylbicyclo[3.1.0]hexan-3-yl}methanamine](/img/structure/B2816416.png)